molecular formula C16H13N3OS2 B13036010 N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine

N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B13036010
M. Wt: 327.4 g/mol
InChI Key: BGFNSVGRWTUOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that features a unique combination of furan, thiophene, and thienopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the thienopyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The furan and thiophene groups are then introduced via nucleophilic substitution reactions using furan-2-ylmethyl and thiophen-2-ylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
  • N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Uniqueness

N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine is unique due to the specific arrangement of its furan, thiophene, and thienopyrimidine moieties. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H13N3OS2

Molecular Weight

327.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C16H13N3OS2/c1-3-12(20-6-1)9-19(10-13-4-2-7-21-13)16-15-14(5-8-22-15)17-11-18-16/h1-8,11H,9-10H2

InChI Key

BGFNSVGRWTUOFM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=CS2)C3=NC=NC4=C3SC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.